4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a nitro group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the oxazol-5(4H)-one ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures.
Oxazol-5(4H)-one derivatives: Compounds featuring the oxazol-5(4H)-one ring.
Uniqueness
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
The compound 4-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is a member of the oxazolone family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a nitro-substituted benzo[d][1,3]dioxole moiety linked to an oxazolone ring. This structural arrangement is significant as it enhances the compound's reactivity and biological potential.
Biological Activities
Research indicates that derivatives of oxazolones, including the compound , exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Studies have demonstrated that oxazolone derivatives possess notable antimicrobial properties . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
The anticancer potential of oxazolones has been highlighted in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cellular pathways involved in proliferation and survival. Specific derivatives have been reported to exhibit IC50 values lower than standard chemotherapeutic agents, indicating their potency against cancer cell lines .
Anti-inflammatory Effects
Research has shown that oxazolone derivatives can inhibit pro-inflammatory enzymes such as COX-2. For example, some compounds have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib, making them promising candidates for the development of new anti-inflammatory therapies .
Antioxidant Activity
The presence of the nitro group in the benzo[d][1,3]dioxole structure contributes to the antioxidant properties of this compound. Antioxidants are crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activity may involve interactions with key enzymes and receptors within biological systems. The ability to modulate these interactions could explain its diverse pharmacological effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxazolone derivatives:
- Antimicrobial Evaluation : A series of oxazolone-based compounds were synthesized and screened against multiple pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that specific oxazolone derivatives induced apoptosis through caspase activation pathways. The most potent derivative showed an IC50 value of 0.01 μM against breast cancer cells .
- Anti-inflammatory Studies : A comparative analysis of various oxazolone derivatives showed that some compounds effectively reduced edema in animal models by inhibiting COX enzymes more effectively than traditional NSAIDs .
Properties
Molecular Formula |
C17H10N2O6 |
---|---|
Molecular Weight |
338.27 g/mol |
IUPAC Name |
(4E)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10N2O6/c20-17-12(18-16(25-17)10-4-2-1-3-5-10)6-11-7-14-15(24-9-23-14)8-13(11)19(21)22/h1-8H,9H2/b12-6+ |
InChI Key |
QBQIKAXJQIMVPH-WUXMJOGZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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